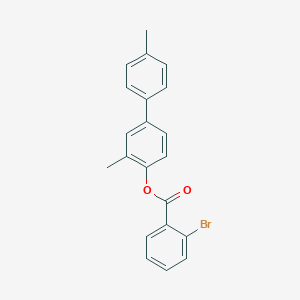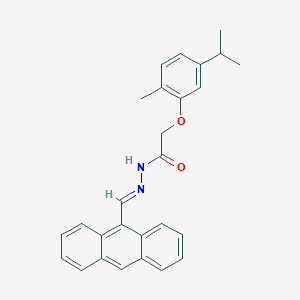
3,4'-dimethylbiphenyl-4-yl 2-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a bromobenzoate group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate typically involves the reaction of 3,4’-dimethylbiphenyl with 2-bromobenzoic acid. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction conditions often include heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
化学反应分析
Types of Reactions
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobenzoate group to a benzoate group or other reduced forms.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Benzoate derivatives or other reduced forms.
Substitution: Substituted biphenyl derivatives with various functional groups.
科学研究应用
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The bromobenzoate group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3,4’-Dimethylbiphenyl: A closely related compound with similar structural features but lacking the bromobenzoate group.
4,4’-Dimethylbiphenyl: Another biphenyl derivative with methyl groups in different positions.
2-Bromobenzoic Acid: The precursor used in the synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate.
Uniqueness
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate is unique due to the presence of both the dimethylbiphenyl and bromobenzoate groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research.
属性
分子式 |
C21H17BrO2 |
|---|---|
分子量 |
381.3g/mol |
IUPAC 名称 |
[2-methyl-4-(4-methylphenyl)phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H17BrO2/c1-14-7-9-16(10-8-14)17-11-12-20(15(2)13-17)24-21(23)18-5-3-4-6-19(18)22/h3-13H,1-2H3 |
InChI 键 |
JHALGDRNHQLVPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)C |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[4-(dimethylamino)benzylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B389965.png)

![(5Z)-3-(2-fluorobenzoyl)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B389967.png)
![2-[(4-hydroxybenzylidene)amino]benzonitrile](/img/structure/B389968.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N-(3-phenyl-2-propenylidene)amine](/img/structure/B389969.png)

![[4-[(4-Methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone](/img/structure/B389972.png)
![1-(2-{4-[Bis(2-chloroethyl)amino]phenyl}vinyl)-3-{4-nitrophenyl}benzo[f]quinoline](/img/structure/B389975.png)
![3-(4-Bromophenyl)-1-[2-(4-bromophenyl)vinyl]benzo[f]quinoline](/img/structure/B389977.png)
![4-bromo-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B389979.png)
![3-(4-Chlorophenyl)-1-(4-phenyl-1,3-butadienyl)benzo[f]quinoline](/img/structure/B389980.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-quinolinecarbohydrazide](/img/structure/B389981.png)

![Methyl 4-[(2-thienylmethylene)amino]benzoate](/img/structure/B389985.png)
